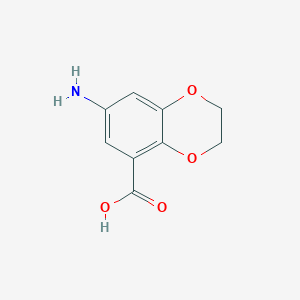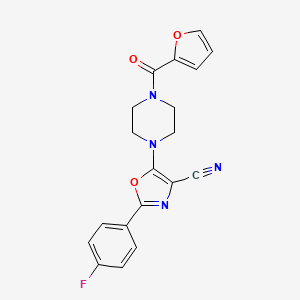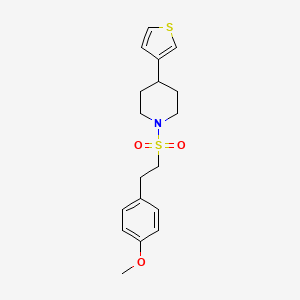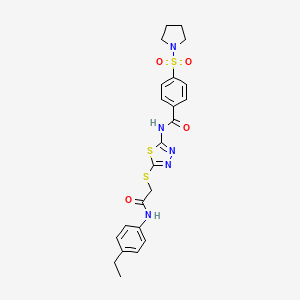
N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiadiazole ring, benzamide group, and sulfonyl moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, which can provide insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds with benzamide and thiadiazole components has been reported using various methods. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, indicating the use of a non-steroidal anti-inflammatory drug as a starting material in drug chemistry . Another study reported the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which suggests a rapid and efficient method for creating such compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using techniques such as IR, NMR, mass spectral study, and elemental analysis . The presence of a thiadiazole ring and benzamide group is a common feature in the compounds studied, which is also expected in the compound of interest. The molecular structure is crucial for the biological activity, as it determines the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives with thiadiazole can be inferred from the synthesis methods and the reported reactions. For example, the oxidation of pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(ii) chloride led to cyclization and the formation of novel cyclic systems . Such reactions indicate that the compound may also undergo similar transformations under appropriate conditions, leading to the formation of new structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with thiadiazole scaffolds are not directly discussed in the provided papers. However, the molecular docking and ADMET studies of similar compounds suggest good oral drug-like behavior and the potential for significant biological activity . The cytotoxicity against various human cancer cell lines reported for some derivatives indicates that the compound may also possess similar cytotoxic properties, which could be explored further in the context of anticancer research .
科学的研究の応用
Synthesis and Biological Activity
The synthesis and biological activity of compounds involving thiadiazole moieties have been a subject of interest in the scientific community. For instance, the study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents by Starrett et al. (1989) provides insights into how thiadiazole derivatives can be synthesized and their potential medical applications. Although not directly mentioning the specific compound , this research demonstrates the broader context of thiadiazole use in drug development (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antituberculosis Activity
Another relevant study is the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the significance of thiadiazole compounds in antituberculosis activity. This study by Jeankumar et al. (2013) showcases the therapeutic potential of thiazole derivatives against tuberculosis, suggesting the importance of such compounds in addressing global health challenges (Jeankumar et al., 2013).
Insecticidal Assessment
The research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm by Fadda et al. (2017) explores the utility of thiadiazole derivatives in agriculture, particularly their insecticidal properties. This indicates the diverse applications of thiadiazole compounds beyond medicinal purposes, extending to pest control in crops (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis and Antiallergy Agents
Furthermore, the development of N-(4-substituted-thiazolyl)oxamic acid derivatives as potent, orally active antiallergy agents by Hargrave et al. (1983) highlights the application of thiadiazole and related compounds in creating treatments for allergies. This study underscores the potential of thiadiazole derivatives in developing new therapeutic agents for allergic reactions (Hargrave, Hess, & Oliver, 1983).
Anticancer Activity
Lastly, the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes by Adhami et al. (2014) provide a glimpse into the anticancer potential of thiadiazole derivatives. The study presents the cytotoxic effects of these compounds against various cancer cell lines, suggesting their applicability in cancer research (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).
特性
IUPAC Name |
N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-2-16-5-9-18(10-6-16)24-20(29)15-33-23-27-26-22(34-23)25-21(30)17-7-11-19(12-8-17)35(31,32)28-13-3-4-14-28/h5-12H,2-4,13-15H2,1H3,(H,24,29)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYIHMBKPJASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

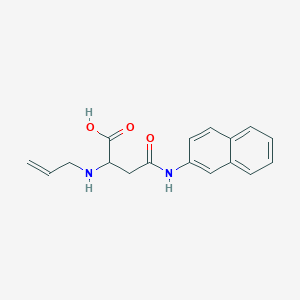
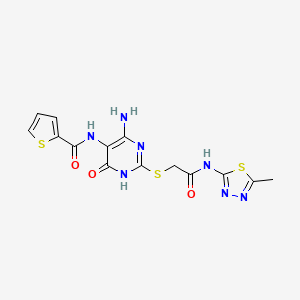

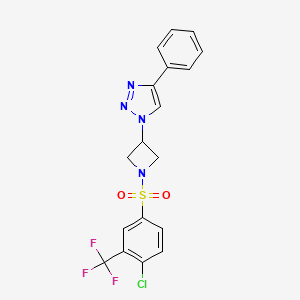
![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)
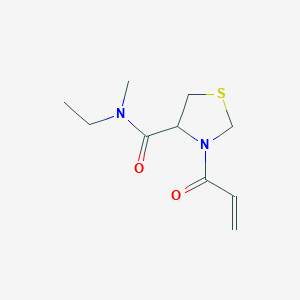
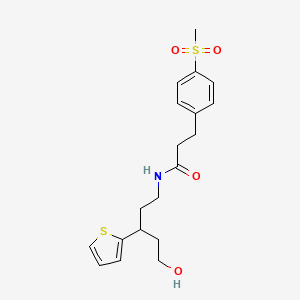
![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)
